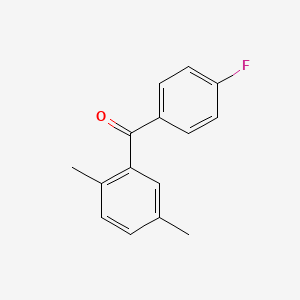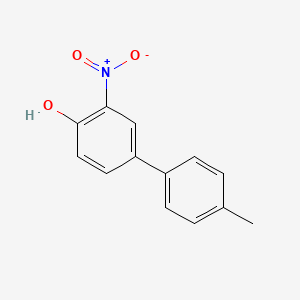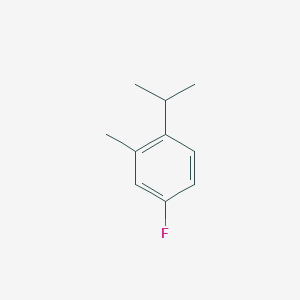
1,3-Di(2-furyl)-2-propen-1-one
描述
1,3-Di(2-furyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. This compound is characterized by the presence of two furan rings attached to a propenone moiety. Furans are five-membered aromatic rings containing one oxygen atom, and they are known for their diverse biological activities and applications in organic synthesis.
作用机制
Target of Action
The primary target of (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one is tyrosinase , a metalloenzyme group of polyphenol oxidases . Tyrosinase plays a specific role in melanogenesis , the process of melanin production in organisms.
Mode of Action
(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one interacts with tyrosinase to inhibit its activity . Molecular docking results indicate that the compound can bind to the catalytic and allosteric sites 1 and 2 of tyrosinase . The computational molecular dynamics analysis further reveals that the compound interacts with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . Tyrosinase promotes the transformation of l-tyrosine to l-3,4-dihydroxyphenylalanine (l-DOPA) (monophenolase activity) by hydroxylation, and then, l-DOPA is converted to DOPA-quinone (diphenolase activity) . When l-tyrosine or l-DOPA are the substrates, the product of the reaction catalyzed by tyrosinase is dopaquinone, an intermediate in the melanin biosynthesis pathway .
Result of Action
The compound attenuates melanin synthesis and cellular tyrosinase activity . It also decreases tyrosinase expressions in B16F10 cells . These results suggest that the compound might be a worthy candidate for the development of an antipigmentation agent .
生化分析
Biochemical Properties
(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one has been found to exhibit inhibitory activity against the enzyme tyrosinase . This enzyme plays a crucial role in the process of melanogenesis, which involves the transformation of l-tyrosine to l-3,4-dihydroxyphenylalanine (l-DOPA) and then to DOPA-quinone .
Cellular Effects
In cellular studies, (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one has been shown to attenuate melanin synthesis and cellular tyrosinase activity . It also decreased tyrosinase expressions in B16F10 cells .
Molecular Mechanism
Molecular docking results indicated that (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one can bind to the catalytic and allosteric sites 1 and 2 of tyrosinase to inhibit enzyme activity . The computational molecular dynamics analysis further revealed that this compound interacted with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .
Metabolic Pathways
Given its inhibitory activity against tyrosinase, it may influence the melanogenesis pathway .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Di(2-furyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-acetylfuran with furfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity.
化学反应分析
Types of Reactions
1,3-Di(2-furyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Halogenated furans, amino-substituted furans
科学研究应用
1,3-Di(2-furyl)-2-propen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic reactions.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a subject of interest in medicinal chemistry.
Medicine: Research has shown its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
相似化合物的比较
Similar Compounds
1,3-Diphenyl-2-propen-1-one: Similar structure but with phenyl rings instead of furan rings.
1,3-Di(2-thienyl)-2-propen-1-one: Contains thiophene rings instead of furan rings.
1,3-Di(2-pyridyl)-2-propen-1-one: Contains pyridine rings instead of furan rings
Uniqueness
1,3-Di(2-furyl)-2-propen-1-one is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties influence its reactivity and biological activities, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(E)-1,3-bis(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSUJEFIWCHVLJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876663 | |
| Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3988-76-9 | |
| Record name | MLS002638597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


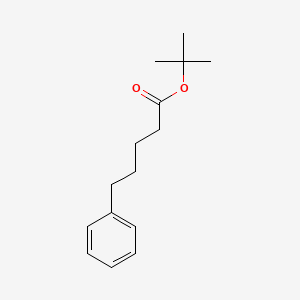
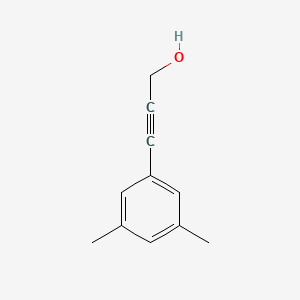
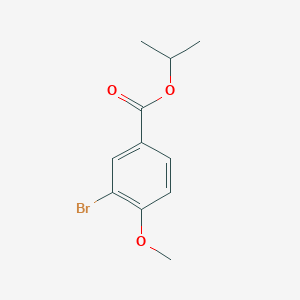
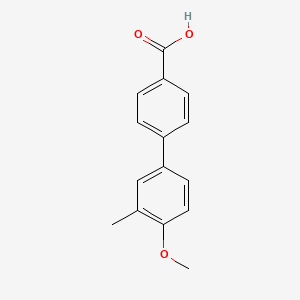
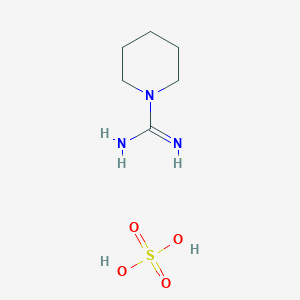
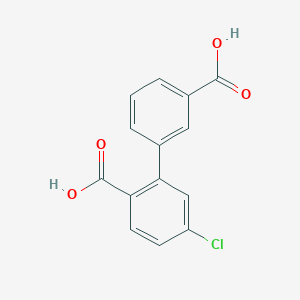
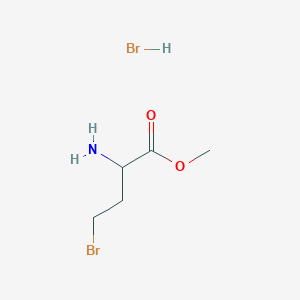
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)
